molecular formula C16H14N2O3S B390075 N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 312514-87-7

N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B390075
CAS No.: 312514-87-7
M. Wt: 314.4g/mol
InChI Key: ZAOVZQWTWKHZCZ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes, disrupting their function and leading to cell death. In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide
  • N-(1,3-benzothiazol-2-yl)-3,4-dihydroxybenzamide
  • N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzenesulfonamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct biological activities. The presence of methoxy groups enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-12-8-7-10(9-13(12)21-2)15(19)18-16-17-11-5-3-4-6-14(11)22-16/h3-9H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOVZQWTWKHZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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